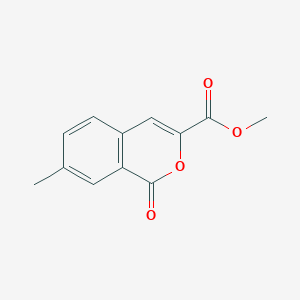
Methyl 7-methyl-1-oxoisochromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methyl-1-oxoisochromene-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of isocoumarin, a naturally occurring compound found in various plant species. Methyl 7-methyl-1-oxoisochromene-3-carboxylate has been shown to exhibit a range of biological activities, making it a promising candidate for use in various research applications.
Mechanism Of Action
The mechanism of action of methyl 7-methyl-1-oxoisochromene-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its cytotoxic effects through the induction of apoptosis, a process of programmed cell death. Additionally, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 7-methyl-1-oxoisochromene-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to a decrease in cell viability.
Advantages And Limitations For Lab Experiments
One advantage of using methyl 7-methyl-1-oxoisochromene-3-carboxylate in lab experiments is its high purity and yield. Additionally, this compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anti-cancer agents. However, one limitation of using this compound is its potential toxicity to normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of methyl 7-methyl-1-oxoisochromene-3-carboxylate. One area of research that has shown promise is in the development of new anti-cancer agents. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Additionally, studies are needed to investigate the potential use of this compound in other areas of research, such as the development of new antimicrobial agents.
Synthesis Methods
The synthesis of methyl 7-methyl-1-oxoisochromene-3-carboxylate can be achieved through several methods. One method involves the reaction of 3-methylisocoumarin with methyl chloroformate in the presence of a base such as triethylamine. Another method involves the reaction of 3-methylisocoumarin with dimethyl carbonate in the presence of a base such as potassium carbonate. These methods have been shown to yield high purity and yield of the compound.
Scientific Research Applications
Methyl 7-methyl-1-oxoisochromene-3-carboxylate has been extensively studied for its potential applications in scientific research. One area of research that has shown promise is in the development of new anti-cancer agents. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
methyl 7-methyl-1-oxoisochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-3-4-8-6-10(12(14)15-2)16-11(13)9(8)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPQFKRKOQMRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(OC2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methyl-1-oxoisochromene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

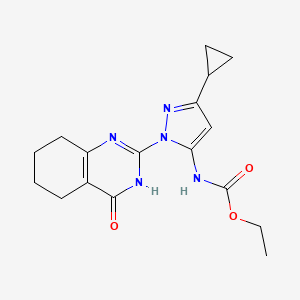
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)
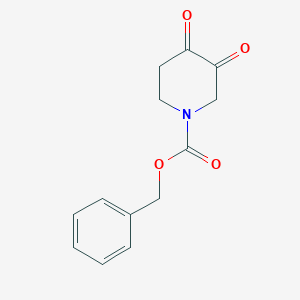
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)
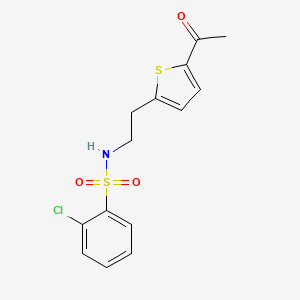

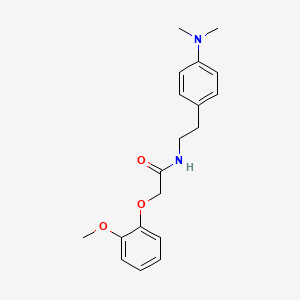
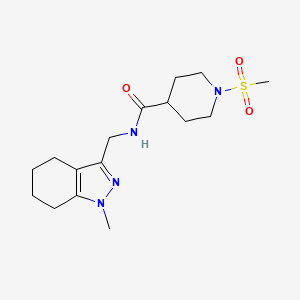
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3013966.png)
![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)